molecular formula C22H25N5O2S B3304676 N-(2,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921858-62-0

N-(2,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3304676
CAS No.: 921858-62-0
M. Wt: 423.5 g/mol
InChI Key: POAGVUBUDKFSPA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core. Key structural elements include:

  • 4-Ethoxyphenyl substituent at position 7 of the imidazo-triazole ring.
  • Sulfanyl (-S-) group at position 3, linked to an acetamide moiety.
  • 2,4-Dimethylphenyl group as the terminal acetamide substituent.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-4-29-18-8-6-17(7-9-18)26-11-12-27-21(26)24-25-22(27)30-14-20(28)23-19-10-5-15(2)13-16(19)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAGVUBUDKFSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which is then functionalized with the appropriate phenyl and ethoxyphenyl groups

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance efficiency and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: Research focuses on its pharmacological properties and potential as a drug candidate.

    Industry: The compound is explored for its use in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Differentiators and Implications

Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain may improve metabolic stability over methoxy groups .

Acetamide Substituents : 2,4-Dimethylphenyl balances lipophilicity and steric effects, contrasting with bulkier tert-butyl or nitro-substituted analogs .

Biological Activity

N-(2,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structural arrangement combining aromatic and heterocyclic moieties, which may contribute to its pharmacological properties.

Chemical Structure

The IUPAC name of the compound is this compound. The molecular formula is C22H25N5O2SC_{22}H_{25}N_5O_2S, and its structure includes a sulfanyl group linked to an acetamide moiety and an imidazole-triazole scaffold.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the imidazole and triazole rings suggests potential inhibition of certain kinases or modulation of receptor activity. For example, compounds with similar structures have been shown to exhibit inhibitory effects on various cancer cell lines by targeting specific signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with imidazole and triazole structures. For instance:

  • Cytotoxicity Studies : In vitro assays against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) have shown promising results. Compounds structurally related to this compound exhibited IC50 values ranging from 1.4 µM to 22.6 µM against these cell lines .
CompoundCell LineIC50 (µM)Reference
5lMDA-MB-2311.4
5aHepG274.2
SorafenibMDA-MB-2315.2

Enzyme Inhibition

The mechanism by which this compound exerts its effects may involve inhibition of key enzymes involved in cancer progression. For example:

  • VEGFR Inhibition : Similar compounds have demonstrated inhibitory effects on VEGFR (Vascular Endothelial Growth Factor Receptor), which is crucial for tumor angiogenesis. The compound's ability to modulate this pathway could be a significant factor in its anticancer activity.

Case Studies

A study focused on the synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives reported that certain analogs exhibited selective cytotoxicity against cancer cells while sparing normal cells . This highlights the potential for developing targeted therapies based on the structural features of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

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